molecular formula C11H7FOS B13268338 2-Fluoro-6-(thiophen-2-yl)benzaldehyde

2-Fluoro-6-(thiophen-2-yl)benzaldehyde

Cat. No.: B13268338
M. Wt: 206.24 g/mol
InChI Key: WRSGGXGYSKWGSX-UHFFFAOYSA-N
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Description

2-Fluoro-6-(thiophen-2-yl)benzaldehyde is an organic compound with the molecular formula C11H7FOS It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the 2-position and a thiophene ring at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(thiophen-2-yl)benzaldehyde typically involves the introduction of the thiophene ring and the fluorine atom onto the benzaldehyde core. One common method is the electrophilic aromatic substitution reaction, where a thiophene derivative is introduced to a fluorobenzaldehyde under acidic conditions. Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to attach the thiophene ring to a fluorobenzaldehyde precursor.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, catalysts, and purification methods are crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(thiophen-2-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to substitute the fluorine atom.

Major Products Formed

    Oxidation: 2-Fluoro-6-(thiophen-2-yl)benzoic acid.

    Reduction: 2-Fluoro-6-(thiophen-2-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-6-(thiophen-2-yl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(thiophen-2-yl)benzaldehyde and its derivatives depends on the specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the thiophene ring can contribute to its electronic properties and overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-6-(trifluoromethyl)benzaldehyde: Similar structure but with a trifluoromethyl group instead of a thiophene ring.

    2-Fluoro-6-(methylthio)benzaldehyde: Similar structure but with a methylthio group instead of a thiophene ring.

    2-Fluoro-6-(phenyl)benzaldehyde: Similar structure but with a phenyl group instead of a thiophene ring.

Uniqueness

2-Fluoro-6-(thiophen-2-yl)benzaldehyde is unique due to the presence of both a fluorine atom and a thiophene ring, which impart distinct electronic and steric properties. These features can influence the compound’s reactivity, stability, and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H7FOS

Molecular Weight

206.24 g/mol

IUPAC Name

2-fluoro-6-thiophen-2-ylbenzaldehyde

InChI

InChI=1S/C11H7FOS/c12-10-4-1-3-8(9(10)7-13)11-5-2-6-14-11/h1-7H

InChI Key

WRSGGXGYSKWGSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C=O)C2=CC=CS2

Origin of Product

United States

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